molecular formula C16H15FN4O B7497395 N-(2-fluoro-5-methylphenyl)-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide

N-(2-fluoro-5-methylphenyl)-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide

Cat. No. B7497395
M. Wt: 298.31 g/mol
InChI Key: TWFZAVDEHQZTAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluoro-5-methylphenyl)-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide, also known as FMPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FMPP is a pyrazole derivative that has been shown to possess potent analgesic, anti-inflammatory, and anti-cancer properties.

Mechanism of Action

N-(2-fluoro-5-methylphenyl)-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide exerts its pharmacological effects by binding to specific receptors or enzymes in the body. In the case of pain management and inflammation, N-(2-fluoro-5-methylphenyl)-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide inhibits the activity of the COX-2 enzyme, which is responsible for the production of inflammatory mediators such as prostaglandins. N-(2-fluoro-5-methylphenyl)-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide also inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-1 beta.
In the case of cancer treatment, N-(2-fluoro-5-methylphenyl)-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. N-(2-fluoro-5-methylphenyl)-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide also inhibits the growth and proliferation of cancer cells by inhibiting the activity of various enzymes such as topoisomerase II and HDAC.
Biochemical and Physiological Effects:
N-(2-fluoro-5-methylphenyl)-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide has been shown to possess potent analgesic, anti-inflammatory, and anti-cancer properties. In preclinical studies, N-(2-fluoro-5-methylphenyl)-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. N-(2-fluoro-5-methylphenyl)-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide has also been shown to inhibit the growth and proliferation of various cancer cell lines such as breast cancer, lung cancer, and colon cancer.

Advantages and Limitations for Lab Experiments

N-(2-fluoro-5-methylphenyl)-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide has several advantages for lab experiments, such as its potent pharmacological effects and its ability to selectively bind to specific receptors or enzymes in the body. However, N-(2-fluoro-5-methylphenyl)-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide also has some limitations, such as its low solubility in aqueous solutions and its potential toxicity at high doses.

Future Directions

There are several future directions for the research on N-(2-fluoro-5-methylphenyl)-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide. One of the potential applications of N-(2-fluoro-5-methylphenyl)-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide is in the development of novel analgesic and anti-inflammatory drugs. Another potential application is in the development of novel anti-cancer drugs. Further research is needed to elucidate the exact mechanism of action of N-(2-fluoro-5-methylphenyl)-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide and to optimize its pharmacological properties for therapeutic applications.

Synthesis Methods

The synthesis of N-(2-fluoro-5-methylphenyl)-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide involves the reaction of 2-fluoro-5-methylphenylhydrazine with 1-methyl-5-pyrrol-1-ylpyrazole-4-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is carried out in a suitable solvent such as DMF (N,N-dimethylformamide) or DMSO (dimethyl sulfoxide) under reflux conditions for several hours. The resulting product is then purified by column chromatography to obtain pure N-(2-fluoro-5-methylphenyl)-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide.

Scientific Research Applications

N-(2-fluoro-5-methylphenyl)-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications in various fields such as pain management, inflammation, and cancer treatment. In the field of pain management, N-(2-fluoro-5-methylphenyl)-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide has been shown to possess potent analgesic properties by inhibiting the activity of the COX-2 enzyme, which is responsible for the production of inflammatory mediators such as prostaglandins. N-(2-fluoro-5-methylphenyl)-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-1 beta.
In the field of cancer treatment, N-(2-fluoro-5-methylphenyl)-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide has been shown to possess anti-cancer properties by inducing apoptosis (programmed cell death) in cancer cells. N-(2-fluoro-5-methylphenyl)-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide has also been shown to inhibit the growth and proliferation of cancer cells by inhibiting the activity of various enzymes such as topoisomerase II and HDAC (histone deacetylase).

properties

IUPAC Name

N-(2-fluoro-5-methylphenyl)-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN4O/c1-11-5-6-13(17)14(9-11)19-15(22)12-10-18-20(2)16(12)21-7-3-4-8-21/h3-10H,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWFZAVDEHQZTAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)NC(=O)C2=C(N(N=C2)C)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.